2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
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Overview
Description
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is an organic compound that features a pyrazine ring substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the borylation of a pyrazine derivative. One common method is the palladium-catalyzed borylation of 2-methyl-6-bromopyrazine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), etc.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, etc.
Major Products
Coupling Products: Biaryl compounds or other substituted pyrazines.
Oxidized Products: Boronic acids or other oxidized derivatives.
Scientific Research Applications
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: Used in catalytic processes for the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine in chemical reactions typically involves the activation of the boronic ester group. In coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The pyrazine ring can also participate in various electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents, used in borylation reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is unique due to the presence of both a pyrazine ring and a boronic ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Biological Activity
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthetic approaches, and its biological activity as reported in various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C13H18BN3O2
- Molecular Weight : 259.11 g/mol
- IUPAC Name : this compound
The compound features a pyrazine ring substituted with a dioxaborolane moiety that contributes to its unique chemical properties and potential biological interactions.
Synthetic Approaches
The synthesis of this compound typically involves several steps that may include:
- Formation of the Pyrazine Ring : Utilizing precursors such as methylpyrazine derivatives.
- Boronation Reaction : Introducing the dioxaborolane group through reactions involving boron-containing reagents.
- Purification : Achieving high purity levels (often >95%) through recrystallization or chromatography techniques.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Research indicates that derivatives of pyrazine compounds exhibit anticancer properties. For instance:
- Inhibition of Kinases : Some studies suggest that pyrazine derivatives can inhibit specific kinases involved in cancer progression. The interaction with kinase domains may lead to selective inhibition of cancer cell proliferation.
Toxicological Profile
The compound has been classified with potential toxicity:
Case Studies and Research Findings
A number of studies have highlighted the biological implications of pyrazine derivatives:
-
Study on Kinase Inhibition : A study focused on the selectivity of pyrazine-based compounds for various kinases revealed that modifications in the structure could enhance selectivity toward specific targets such as Aurora kinases .
Compound Target Kinase IC50 (nM) Selectivity Compound A Aurora-A 15 High Compound B Aurora-B 50 Moderate - In Vivo Studies : Animal model studies have demonstrated the efficacy of certain pyrazine derivatives in reducing tumor size when administered at specific dosages.
Properties
Molecular Formula |
C11H17BN2O2 |
---|---|
Molecular Weight |
220.08 g/mol |
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C11H17BN2O2/c1-8-6-13-7-9(14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 |
InChI Key |
UFWJNSLLPXAKIG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)C |
Origin of Product |
United States |
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